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Clinical Efficacy and Safety Profile

The tables below summarize the key findings from clinical trials comparing Nedocromil Sodium to placebo

and other active controls.

Table 1: Summary of Key Clinical Trials and Outcomes

Condition / Study Focus

Study Design

Key Efficacy Findings vs.

Safety & Tolerability

& Duration Placebo
Chronic Asthma in 16-week, Significant improvement in Well-tolerated. One
Adults (maintained on double-blind, daytime asthma symptoms placebo patient
SRT and (2-agonists) [1] multicenter and reduced bronchodilator withdrew due to throat
[2] (n=127) use. Improvement maintained irritation and wheezing.
for 12 weeks despite reduced  [1]
concomitant therapy. [1]
Childhood Grass-Pollen  4-week Statistically significant Withdrawal rate similar
Asthma [3] treatment, improvements in morning to placebo (one per
double-blind tightness, morning PEFR, group). [3]

Mild-to-Moderate
Allergic Asthma (vs.

(n=31 children)

8-week
treatment,

bronchodilator use, and clinic
pulmonary function tests. [3]

Both Nedocromil Sodium and
Cromolyn Sodium showed

No significant
differences observed in
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Condition / Study Focus

Study Design

Key Efficacy Findings vs.

Safety & Tolerability

& Duration Placebo

Cromolyn Sodium) [4] [5] double-blind, statistically significant adverse events among
placebo- improvements over placebo in  Nedocromil Sodium,
controlled asthma symptoms, pulmonary  Cromolyn Sodium, and
(n=306) function (FEV1), and reduced  placebo groups. [4]

bronchodilator use. [4]
Exercise-Induced Systematic A single 4mg dose before No significant adverse
Bronchoconstriction review of 20 exercise significantly reduced  effects reported with

(EIB) [6]

Asthma in Children [7]

RCTs (n=280)

12-week,
double-blind
(n=209
children)

the maximum % fall in FEV1.
Reduced recovery time to
<10 minutes (vs. >30 mins
with placebo). Effect more
pronounced in severe EIB. [6]

50% reduction in total
symptom score from baseline
(vs. 9% for placebo).
Significant improvements in
clinician assessment,
pulmonary function, and
reduced 32-agonist use. [7]

Table 2: Comparative Analysis with Cromolyn Sodium [4] [5]

short-term use. [6]

Reports of sore throat
and headache were
marginally greater with
Nedocromil Sodium. A
few withdrawals due to
adverse events in both
groups. [7]

Aspect Nedocromil Sodium Cromolyn Sodium

Overall Significantly more effective than placebo. Significantly more effective than
Efficacy placebo.

Clinical Clinically similar to Cromolyn Sodium in Clinically similar to Nedocromil
Comparison allergic asthma patients. Sodium.

Statistical For 3 of 13 variables (e.g., nighttime Showed statistical advantage in a
Differences asthma, FEV1), pooled data analysis minority of outcome measures.

favored Cromolyn Sodium.
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Aspect Nedocromil Sodium Cromolyn Sodium

Impact on Significantly fewer patients missed Fewer patients missed work/school

Daily Activity work/school due to asthma compared to compared to placebo, but the effect
placebo, and showed a favorable trend was less pronounced than with
over Cromolyn Sodium. Nedocromil Sodium.

Detailed Experimental Protocols

The following outlines the standard methodologies used in the key clinical trials cited.

1. Protocol for Chronic Asthma Management in Adults [1] [2]

¢ Design: Double-blind, multicenter, randomized, placebo-controlled, group-comparative study.
e Duration: 16 weeks, including a 2-week baseline period.

e Participants: 127 adults with long-term asthma maintained on sustained-release theophylline (SRT)

and beta-2 adrenergic bronchodilators.
¢ Intervention: Randomized to receive either Nedocromil sodium (2 actuations of 2mg, four times
daily) or a matching placebo via metered-dose inhaler.
e Outcome Measures:
o Dalily diary cards for symptom scores (day-time and night-time asthma, tightness, cough).
o Morning and evening Peak Expiratory Flow Rate (PEFR).
o Use of concomitant (rescue) bronchodilator medication.
Clinic lung function tests and physician assessments.

[e]

2. Protocol for Comparison with Cromolyn Sodium (Active Control) [4] [5]

e Design: Double-blind, placebo-controlled trial with an active control arm.

e Duration: 14-week total, comprising a 2-week run-in, 2-week baseline, 8-week treatment, and 2-week

washout.
e Participants: 306 patients with mild-to-moderate, primarily allergic asthma, demonstrating at least
15% reversibility in FEV1 after a bronchodilator.
¢ Intervention: Patients were randomized to one of three groups:
o Nedocromil sodium (4 mg, four times daily).
o Cromolyn sodium (2 mg, four times daily) as the active control.
o Placebo.
e Outcome Measures: The primary analysis period was treatment weeks 3 through 8.
o Asthma symptom summary scores.
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o Pulmonary function measures (FEV1, FVC).
o Reliance on as-needed bronchodilator medication.
o Global assessments and adverse events.

3. Protocol for Prevention of Exercise-Induced Bronchoconstriction (EIB) [6]

e Design: Systematic review of 20 randomized, double-blind, placebo-controlled trials.
e Participants: 280 participants (adults and children over 6) with a history of EIB, defined as a 210%

fall in FEV1 or PEFR after exercise.
¢ Intervention: A single dose of inhaled Nedocromil sodium (typically 4 mg) compared to an inert
placebo, administered 15 to 60 minutes prior to a standardized exercise challenge test.
¢ Outcome Measures:
o Maximum % fall in FEV1/PEFR: Calculated as 100 x (pre-exercise value - lowest
post-exercise value) / pre-exercise value.
o % Protection Index: Calculated as 100 x (placebo fall - NCS fall) / placebo
fall. Anindex =50% is considered clinically significant.
o Time to recovery of lung function.

Mechanism of Action and Experimental Workflow

While the precise molecular signaling pathways are not detailed in the available sources, Nedocromil
Sodium is consistently identified as a mast cell stabilizer [4] [6]. It works by inhibiting the activation and
degranulation of pulmonary mast cells, thereby preventing the release of inflammatory mediators (such as

histamine and leukotrienes) that cause bronchoconstriction and asthma symptoms [6].

The following diagram illustrates the general experimental workflow used in the clinical trials for chronic

asthma, which forms the basis for the efficacy data in this guide.
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Run-In / Baseline Period

(1-2 weeks)

Randomization

In active-control trials

Nedocromil Sodium Group Placebo Group Active Control Group
(4 mg, QID) (Matching Inhaler, QID) (e.g., Cromolyn Sodium)

In active-control trials

Data Analysis:
Symptoms, PFT, Bronchodilator Use

Click to download full resolution via product page

Key Conclusions for Researchers

¢ Proven Efficacy in Specific Contexts: The data robustly supports the efficacy of Nedocromil
Sodium over placebo in managing chronic asthma in both adults and children, and as a prophylactic
for EIB.

¢ Positioning vs. Cromolyn Sodium: In head-to-head studies, Nedocromil Sodium and Cromolyn
Sodium demonstrate clinical equivalence for treating mild-to-moderate allergic asthma, with only
minor statistical differences in a few secondary variables [4].
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o Favorable Safety Profile: Across all studies, Nedocromil Sodium was well-tolerated with an adverse
event profile comparable to placebo, making it a viable option for long-term management [1] [4] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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